molecular formula C12H8F3N B14766828 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine

3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine

Cat. No.: B14766828
M. Wt: 223.19 g/mol
InChI Key: YFCVMYYYEWTJFS-UHFFFAOYSA-N
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Description

3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine ( 1214371-37-5) is a fluorinated biphenylamine compound that serves as a valuable synthetic intermediate in organic chemistry and materials science research. With a molecular formula of C12H8F3N and a molecular weight of 223.19, this amine is a versatile building block for constructing more complex molecular architectures . The presence of multiple fluorine atoms on the biphenyl scaffold can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a point of interest in various development pipelines . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this material should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YFCVMYYYEWTJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine typically involves the trifluoromethylation of biphenyl derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here is information regarding the applications of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine:

3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is a chemical compound with the CAS No. 915416-45-4 .

Key Application:

  • Precursor to Fluxapyroxad: 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine serves as an important precursor in the chemical synthesis of fluxapyroxad . Fluxapyroxad is a broad-spectrum bactericide used in agriculture to protect crops like grains, soybeans, and corn . It inhibits spore germination, germ tube development, and mycelial growth in target fungi by disrupting succinate dehydrogenase in mitochondrial respiratory chain II .

Synthesis Methods:

  • A new synthetic route for 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine involves mild reaction conditions and simple processing, with high-purity products obtained through washing and recrystallization .
  • The synthesis method may involve the use of ethanol, tert-butyl alcohol, ethylene glycol, or methanol as a solvent .
  • The molar ratio of 3',4',5 '-trifluoro [1,1' -biphenyl ] -2-carbonitrile to NaOH can be 1: 0.5-3 .
  • One efficient synthesis method involves a three-step process with an overall yield of 73% and a purity of 99.88% . This method uses Suzuki-Miyaura coupling with low catalyst loading (0.04 mol%) .

Additional Information:

  • 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is also referred to as 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine .
  • It is transported under cold-chain conditions .

Mechanism of Action

The mechanism of action of 3,3’,5-Trifluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its use as a fungicide, the compound inhibits succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways. This leads to impaired energy production and ultimately the death of the target organism .

Comparison with Similar Compounds

Key Observations :

  • Fluorination: The trifluoro derivative exhibits superior metabolic stability compared to mono-/difluoro analogs due to increased electron-withdrawing effects and C–F bond strength .
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., 5-OCH₃, 4'-OCH₃) show higher yields (53–76%) in Suzuki couplings due to improved boronic acid reactivity .
  • Steric Effects : Bulky substituents (e.g., 5-CH₃) reduce coupling efficiency (53% yield) .

Key Findings :

  • Catalyst Efficiency : Palladium-based systems dominate, but hypervalent iodine mediators enable metal-free synthesis for methoxy derivatives .
  • Solvent Systems : Polar aprotic solvents (e.g., dioxane) favor methoxy-substituted couplings, while aqueous mixtures (DME/H₂O) are optimal for fluorinated analogs .

Application-Specific Performance

  • Agrochemicals : The trifluoro derivative’s resistance to oxidation makes it ideal for fungicide intermediates . Difluoro analogs are less stable under UV exposure .
  • Pharmaceuticals : Methoxy derivatives (e.g., S1n, S1m) are acetylated to form drug precursors (e.g., N-(5-methoxyl-[1,1'-biphenyl]-2-yl)acetamide) with 49–66% yields .
  • Materials Science : 4'-Methoxy-[1,1'-biphenyl]-2-amine improves OLED device lifetimes (LT₉₀ = 70.5 h) due to its high glass transition temperature (Tg = 140°C) .

Q & A

Q. Basic

  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -140 ppm for trifluorophenyl groups). ¹H NMR resolves biphenyl proton splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₉F₃N, MW 224.1 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% in optimized syntheses) .

How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 80%) for this compound?

Advanced
Discrepancies often arise from:

  • Reagent Purity : Trace moisture in Grignard reagents reduces yields; rigorous drying of solvents/reactants is critical.
  • Side Reactions : Competing pathways (e.g., homocoupling) in cross-coupling can lower efficiency. Using excess aryl halide (1.5 eq.) suppresses this .
  • Analytical Consistency : Yield calculations should standardize purification methods (e.g., gravimetric vs. spectroscopic quantification). Reproducing protocols with controlled variables (temperature, catalyst loading) helps resolve contradictions .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does this compound function as an intermediate in agrochemical research?

Advanced
This compound is a precursor to Fluxapyroxad, a broad-spectrum fungicide. Its trifluorinated biphenyl structure enhances lipophilicity, improving membrane penetration in target fungi. Researchers modify the amine group to introduce heterocyclic moieties (e.g., pyrazoles) for enhanced bioactivity . Methodologically, coupling reactions with carboxylic acid derivatives or isocyanates are used to generate analogs for structure-activity relationship (SAR) studies .

What strategies can resolve ambiguous spectral data (e.g., overlapping peaks in ¹H NMR) for this compound?

Q. Advanced

  • Decoupling Experiments : ¹H-¹⁹F decoupling simplifies splitting patterns in crowded aromatic regions.
  • 2D NMR : HSQC and HMBC correlate proton and carbon signals, clarifying biphenyl connectivity.
  • Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) validate assignments .

How can researchers scale up the synthesis of this compound without compromising yield?

Q. Advanced

  • Continuous Flow Reactors : Enhance heat/mass transfer for Grignard reactions, reducing batch variability.
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., on silica) enable reuse over multiple cycles.
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time .

What are the environmental implications of using fluorinated intermediates like this compound?

Q. Advanced

  • Persistence : Fluorinated aromatics resist biodegradation; assess ecotoxicity via OECD 301D tests.
  • Waste Management : Hydrodefluorination (HDF) with Rh/C catalysts degrades C-F bonds before disposal.
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) in syntheses .

How can computational chemistry aid in designing derivatives of this compound for drug discovery?

Q. Advanced

  • Docking Studies : Model interactions with fungal CYP51 enzymes (target for Fluxapyroxad) using AutoDock Vina.
  • QSAR : Train machine learning models on fluorinated biphenyl datasets to predict bioactivity/logP.
  • Synthetic Accessibility Scores : Tools like Synthia prioritize feasible derivatization pathways .

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